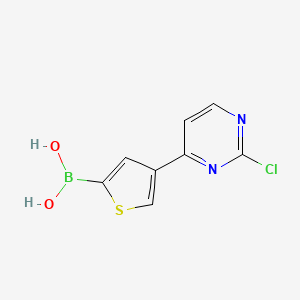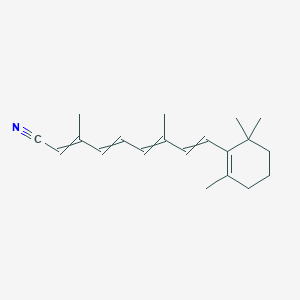![molecular formula C24H29N3O3 B14094760 2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol](/img/structure/B14094760.png)
2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a methoxyphenyl group and a piperidinyl ethoxy group, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the methoxyphenyl and piperidinyl ethoxy groups. Common reagents used in these reactions include hydrazine, acetophenone derivatives, and piperidine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the piperidinyl ethoxy group, resulting in various reduced forms of the compound.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.
Substitution: Halogenating agents, acids, or bases are used depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted phenols, reduced pyrazole derivatives, and halogenated compounds.
科学研究应用
2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
相似化合物的比较
- 2-[4-(4-hydroxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol
- 2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol
Comparison: Compared to its analogs, 2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and potentially improve its interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C24H29N3O3 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC 名称 |
2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-piperidin-1-ylethoxy)phenol |
InChI |
InChI=1S/C24H29N3O3/c1-17-23(18-6-8-19(29-2)9-7-18)24(26-25-17)21-11-10-20(16-22(21)28)30-15-14-27-12-4-3-5-13-27/h6-11,16,28H,3-5,12-15H2,1-2H3,(H,25,26) |
InChI 键 |
WXQGDDFASHUDEW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCCCC3)O)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B14094678.png)

![[5-(Methoxycarbonyl)thieno[3,2-b]pyrrol-4-yl]acetic acid](/img/structure/B14094686.png)
![8-(4-ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094698.png)
![3-{[2-(4-Ethylphenoxy)ethyl]sulfanyl}-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14094700.png)
![3-ethyl-8-(3-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094705.png)
![8-[(2-hydroxyethyl)sulfanyl]-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14094714.png)
![4-hydroxy-8-{2-[(4-methoxybenzyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14094717.png)


![2'-[2-(1-Methyl-2-piperidyl)ethyl]-cinnamanilide](/img/structure/B14094741.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094748.png)
![2-(2-Methoxyethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094755.png)
![N,N-dimethyl-N'-(4,6,8,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1,3,5,7,9,11,13,15-octaen-3-yl)methanimidamide](/img/structure/B14094761.png)
